molecular formula C23H22ClFN6O2S B11444518 2-{4-[(3-chloro-4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

2-{4-[(3-chloro-4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B11444518
M. Wt: 501.0 g/mol
InChI Key: GFCWCMXIJMNJBA-UHFFFAOYSA-N
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Description

2-[4-(3-CHLORO-4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE is a complex organic compound that features a quinoxaline core substituted with a piperazine ring and a pyrazole ring The presence of chloro and fluoro groups on the benzenesulfonyl moiety adds to its chemical diversity

Preparation Methods

The synthesis of 2-[4-(3-CHLORO-4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperazine Ring: The quinoxaline core is then reacted with piperazine in the presence of a suitable base.

    Attachment of the Benzenesulfonyl Group: The piperazine derivative is further reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of the Pyrazole Ring: Finally, the compound is reacted with 3,5-dimethyl-1H-pyrazole under appropriate conditions to yield the target compound.

Industrial production methods would involve optimizing these steps for scale-up, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

2-[4-(3-CHLORO-4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, potentially reducing the quinoxaline ring.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

2-[4-(3-CHLORO-4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-[4-(3-CHLORO-4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[4-(3-CHLORO-4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE include:

    2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE: Lacks the chloro and fluoro substituents, which may affect its chemical reactivity and biological activity.

    2-[4-(3-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE: Contains only the chloro substituent, potentially altering its interaction with biological targets.

    2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE: Contains only the fluoro substituent, which may influence its chemical and biological properties.

The uniqueness of 2-[4-(3-CHLORO-4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE lies in the combination of its substituents, which can lead to distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H22ClFN6O2S

Molecular Weight

501.0 g/mol

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)quinoxaline

InChI

InChI=1S/C23H22ClFN6O2S/c1-15-13-16(2)31(28-15)23-22(26-20-5-3-4-6-21(20)27-23)29-9-11-30(12-10-29)34(32,33)17-7-8-19(25)18(24)14-17/h3-8,13-14H,9-12H2,1-2H3

InChI Key

GFCWCMXIJMNJBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)F)Cl)C

Origin of Product

United States

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